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Guanylyl(3'->5')uridine ammonium salt - 41547-83-5

Guanylyl(3'->5')uridine ammonium salt

Catalog Number: EVT-1738839
CAS Number: 41547-83-5
Molecular Formula: C19H27N8O13P
Molecular Weight: 606.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Guanylyl-3',5'-cytidine (GpC)

  • Compound Description: GpC is a dinucleoside monophosphate composed of guanosine and cytidine linked by a 3',5'-phosphodiester bond. It is a fundamental building block of RNA. []
  • Relevance: GpC shares a highly similar structure to Guanylyl(3'->5')uridine ammonium salt, differing only in the pyrimidine base (cytosine in GpC versus uracil in Guanylyl(3'->5')uridine ammonium salt). Both compounds are dinucleoside monophosphates with the same linkage and sugar moieties, highlighting their close structural relationship. The research in paper [] extensively discusses the crystal structure of GpC, providing insights into the conformational preferences of RNA dinucleotides. This information is valuable for understanding the structural properties of Guanylyl(3'->5')uridine ammonium salt.

Sodium Salt of Guanylyl-3',5'-cytidine

  • Compound Description: This compound is the sodium salt form of GpC, mentioned for its crystallization behavior and structural similarity to RNA duplexes. []

Calcium Salt of Guanylyl-3',5'-cytidine

  • Compound Description: Another salt form of GpC, studied for its crystallographic properties and influence of calcium ions on GpC conformation. []
  • Relevance: This compound further emphasizes the role of counterions (in this case, calcium) in affecting the structural behavior of dinucleoside monophosphates like GpC and, by extension, Guanylyl(3'->5')uridine ammonium salt. The study in paper [] discusses how the calcium ions and solvent molecules perturb the GpC molecule from exact symmetry, offering insights into the potential flexibility and conformational variations possible within the similar structure of Guanylyl(3'->5')uridine ammonium salt.

Guanylyl-(3',3')-(2'-amino-2'-deoxyuridine)

  • Compound Description: This is a structural analog of Guanylyl(3'->5')uridine with a 3',3'-phosphodiester linkage and a 2'-amino group replacing the 2'-hydroxyl group on the uridine moiety. []
  • Relevance: The study on the hydrolytic reactions of Guanylyl-(3',3')-(2'-amino-2'-deoxyuridine) in paper [] provides insights into the influence of structural modifications on the stability and reactivity of RNA dinucleotides. The presence of the 2'-amino group and the altered linkage in this compound, compared to Guanylyl(3'->5')uridine ammonium salt, leads to significant differences in their chemical behavior. These differences help elucidate the structure-activity relationships in RNA dinucleotides.

Adenylyl-3′,5′-cytidine (ApC)

  • Compound Description: ApC, another dinucleoside monophosphate, consists of adenosine and cytidine connected by a 3′,5′-phosphodiester bond. It is also a fundamental component of RNA. []
  • Relevance: ApC is structurally analogous to Guanylyl(3'->5')uridine ammonium salt, with the only difference being the purine base (adenine in ApC versus guanine in Guanylyl(3'->5')uridine ammonium salt). The research on ApC in paper [] investigates the impact of base stacking on its vibrational properties, a phenomenon also relevant to understanding the structural dynamics of Guanylyl(3'->5')uridine ammonium salt in solution.

Deoxycytidylyl-(3'-5')-deoxyguanosine (d(CpG))

  • Compound Description: d(CpG) is the DNA equivalent of GpC, containing deoxyribose instead of ribose. It is crucial for understanding DNA structure and function, especially CpG islands' role in gene regulation. []
  • Relevance: Although d(CpG) is a DNA dinucleotide, its close structural similarity to GpC, and by extension to Guanylyl(3'->5')uridine ammonium salt, provides valuable comparative insights. The study in paper [] highlights the capability of d(CpG) to adopt a left-handed Z-DNA structure, a conformation less common for RNA dinucleotides. This information contributes to a broader understanding of the structural diversity possible within this class of molecules, including Guanylyl(3'->5')uridine ammonium salt.

Uridine 3′,5′-Cyclic Phosphorothioate

  • Compound Description: This cyclic nucleotide derivative involves a sulfur atom replacing one of the oxygens in the phosphate group of cyclic uridine monophosphate (cUMP). []
  • Relevance: While not a dinucleotide, this compound's study provides valuable information about the conformational preferences and hydrogen-bonding behavior of uridine nucleotides, relevant for understanding the uridine moiety within Guanylyl(3'->5')uridine ammonium salt. The paper [] specifically focuses on the stereochemistry and interactions of the phosphorothioate group, adding to the understanding of potential modifications and their effects on nucleotide structure and function.
Source

Guanylyl(3'->5')uridine ammonium salt can be sourced from various chemical suppliers, including Sigma-Aldrich, Biosynth, and Glentham Life Sciences. These suppliers provide detailed specifications and classifications for the compound, including its CAS number 41547-83-5 and molecular formula C10H13N4O6PC_{10}H_{13}N_4O_6P .

Classification

This compound is classified as a nucleotide analog and falls under the category of ribonucleotides. It is essential in molecular biology applications, particularly in studies related to RNA synthesis and function .

Synthesis Analysis

Methods

The synthesis of Guanylyl(3'->5')uridine ammonium salt typically involves the following methods:

  1. Phosphorylation: The initial step involves the phosphorylation of uridine to form uridine monophosphate.
  2. Coupling Reaction: The guanine base is then coupled with the phosphorylated uridine using phosphoramidite chemistry or similar coupling techniques.
  3. Ammonium Salt Formation: Finally, the product is treated with ammonium salts to yield the ammonium salt form, enhancing its solubility.

Technical Details

The synthesis often employs solid-phase synthesis techniques, allowing for high purity and yield. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing the synthesis process .

Molecular Structure Analysis

Structure

Guanylyl(3'->5')uridine ammonium salt has a complex molecular structure characterized by:

  • A guanine base
  • A ribose sugar
  • A uridine component linked via a 3' to 5' phosphodiester bond

The structural formula can be represented as follows:

C10H13N4O6P\text{C}_{10}\text{H}_{13}\text{N}_4\text{O}_6\text{P}

Data

The compound exhibits specific spectral data that can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm its structure and purity .

Chemical Reactions Analysis

Reactions

Guanylyl(3'->5')uridine ammonium salt participates in various biochemical reactions:

  1. Phosphorylation Reactions: It can act as a substrate for kinases, leading to further phosphorylation.
  2. Hydrolysis: Under certain conditions, it may undergo hydrolysis to release uridine and guanosine monophosphate.
  3. Enzymatic Reactions: It is involved in RNA polymerization processes where it serves as a building block for RNA synthesis.

Technical Details

The reactivity of this compound can be influenced by factors such as pH, temperature, and the presence of specific enzymes or catalysts .

Mechanism of Action

Process

Guanylyl(3'->5')uridine ammonium salt acts primarily by mimicking natural nucleotides during RNA synthesis. Its incorporation into RNA strands can affect the stability and functionality of the resulting RNA molecules.

Data

Studies have shown that this compound can modulate enzymatic activities related to RNA polymerases and may influence gene expression profiles in cellular systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to its ammonium salt form.

Chemical Properties

  • Molecular Weight: Approximately 307.24 g/mol.
  • Stability: The compound is stable under normal laboratory conditions but may degrade when exposed to extreme pH levels or prolonged heat.

Relevant data includes melting point ranges and spectral characteristics that confirm its identity .

Applications

Guanylyl(3'->5')uridine ammonium salt has several scientific uses:

  • Research Tool: It is widely used in molecular biology for studying RNA synthesis mechanisms.
  • Therapeutic Development: Investigated for potential applications in antiviral therapies due to its ability to interfere with viral RNA replication.
  • Biochemical Assays: Employed in assays that require nucleotide incorporation or modification.
Synthetic Methodologies and Optimization

Solid-Phase Synthesis of 3'→5'-Phosphodiester-Linked Dinucleotides

Solid-phase synthesis represents the cornerstone methodology for manufacturing phosphodiester-linked dinucleotides like Guanylyl(3'→5')uridine. This approach leverages controlled pore glass (CPG) or polystyrene resins as insoluble supports, with pore size critically determining synthesis efficiency. For dinucleotide synthesis, 500 Å CPG supports provide optimal reactivity and minimal pore blockage due to the short sequence length [1]. The synthesis proceeds in the 3'→5' direction using phosphoramidite chemistry, where guanosine and uridine building blocks are sequentially coupled through a four-step cycle:

  • Detritylation: Trichloroacetic acid removes the 5'-DMT protecting group from the solid-support-bound nucleoside, generating a reactive 5'-OH group. The liberated DMT carbocation (orange color) allows real-time monitoring of coupling efficiency via UV-Vis spectroscopy at 495 nm [1] [3].
  • Coupling: A 0.1 M solution of uridine phosphoramidite activated by 0.5 M tetrazole reacts with the guanosine-bound support. Tetrazole protonates the diisopropylamino group of the phosphoramidite, facilitating nucleophilic attack by the 5'-OH to form a phosphite triester linkage [1].
  • Capping: Unreacted 5'-OH groups (<0.5%) are acetylated using acetic anhydride/N-methylimidazole to prevent deletion sequences [1] [3].
  • Oxidation: Iodine/water/pyridine converts the phosphite triester to a phosphate triester, yielding the protected dinucleotide linkage [1].

Table 1: Critical Parameters in Dinucleotide Solid-Phase Synthesis

ParameterOptimal ConditionImpact on Yield
Resin Type500 Å CPGMinimized steric hindrance
Coupling Time30 seconds>99.5% step-wise yield
Phosphoramidite Excess10-fold molar excessDrives coupling near completion
Oxidation AgentI₂/H₂O/Pyridine (0.015 M)Prevents phosphite degradation

Coupling efficiencies exceeding 99.5% are achievable for dinucleotides, translating to >99% overall yield. Following synthesis, the dinucleotide is cleaved from the support using concentrated ammonium hydroxide (55°C, 12 hours), simultaneously removing nucleobase protecting groups (benzoyl from guanosine) via hydrolysis [3].

Ammonium Counterion Stabilization in Oligoribonucleotide Purification

Ammonium ions serve a dual role in dinucleotide purification: acting as counterions for the anionic phosphodiester backbone and enabling selective precipitation. During ammonia-mediated cleavage/deprotection, the released dinucleotide forms an ammonium salt (e.g., Guanylyl(3'→5')uridine ammonium salt) due to proton transfer from the ammonium ion to the phosphate group [3]. This salt formation confers advantages:

  • Enhanced Solubility Control: Ammonium salts exhibit lower solubility in ethanol/water mixtures compared to sodium or potassium salts, facilitating precipitation during desalting. A 2.5:1 (v/v) ethanol:supernatant ratio typically precipitates >95% of dinucleotides [3].
  • Acidic pH Stability: Ammonium ions buffer solutions near pH 7.0–8.5 during deprotection, preventing acid-catalyzed depurination of guanosine that occurs below pH 3 [1] [3].
  • Chromatographic Resolution: In anion-exchange chromatography, ammonium buffers (e.g., TEAA, triethylammonium acetate) yield sharper peaks than sodium phosphate buffers due to weaker ion-pairing interactions. Similarly, reversed-phase HPLC of DMT-on dinucleotides uses ammonium acetate/acetonitrile gradients for separation [3] [4].

Table 2: Solubility and Stability Profiles of Dinucleotide Salts

CounterionSolubility in H₂O (mg/mL)Ethanol PrecipitabilityStability at pH 2.5
Ammonium>50Excellent (95% yield)Moderate (t₁/₂=12 h)
Sodium>100Poor (40% yield)Poor (t₁/₂=1.5 h)
Triethylammonium>100Good (85% yield)Excellent (t₁/₂=24 h)

The β-cyanoethyl phosphate protecting group is simultaneously removed under ammonia treatment via β-elimination, where ammonium ions catalyze the reaction by deprotonating the α-carbon, generating acrylonitrile and the native phosphodiester [3].

Chemoenzymatic Approaches for Site-Specific Phosphorylation

While phosphoramidite synthesis constructs the phosphodiester backbone, enzymatic strategies enable precise 5'-phosphorylation of Guanylyl(3'→5')uridine. Two enzymatic methods dominate:

  • Kinase-Mediated Phosphorylation: T4 polynucleotide kinase (T4 PNK) transfers the γ-phosphate of ATP to the 5'-OH of uridine in the dinucleotide. The reaction requires Mg²⁺ and operates optimally in 70 mM Tris-HCl (pH 7.6) at 37°C [2]. A 20-fold molar excess of ATP drives phosphorylation to >90% completion within 30 minutes. Key advantages include absolute regioselectivity (exclusive 5'-phosphorylation) and compatibility with ammonium salt buffers [2] [4].
  • Phosphatase-Mediated Transphosphorylation: Alkaline phosphatase catalyzes phosphate transfer from donor molecules (e.g., p-nitrophenyl phosphate) to the dinucleotide’s 5'-OH. Though less efficient than kinase methods, it avoids ATP consumption and exhibits broader pH tolerance (pH 8–10) [4].

Post-phosphorylation, ammonium counterions aid purification via anion-exchange chromatography (using NH₄Cl gradients) or size-exclusion chromatography (SEC) in ammonium acetate buffers. SEC in particular resolves phosphorylated dinucleotides from residual ATP or phosphatase-digested fragments while maintaining ammonium salt stability [4].

Enzymatic phosphorylation circumvents challenges of chemical phosphorylation, such as protecting group incompatibility or low yields (<60%) observed with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (phosphitylating agent) in solution-phase synthesis [2].

Table 3: Enzymatic Phosphorylation Methods for Dinucleotides

MethodConditionsYieldRegioselectivity
T4 Polynucleotide Kinase70 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 20 µM ATP, 37°C>90%5'-exclusive
Alkaline Phosphatase50 mM NH₄HCO₃ (pH 8.5), 10 mM p-nitrophenyl phosphate, 37°C75%5'-exclusive

Properties

CAS Number

41547-83-5

Product Name

Guanylyl(3'->5')uridine ammonium salt

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane

Molecular Formula

C19H27N8O13P

Molecular Weight

606.4 g/mol

InChI

InChI=1S/C19H24N7O13P.H3N/c20-18-23-14-9(15(32)24-18)21-5-26(14)17-12(31)13(6(3-27)37-17)39-40(34,35)36-4-7-10(29)11(30)16(38-7)25-2-1-8(28)22-19(25)33;/h1-2,5-7,10-13,16-17,27,29-31H,3-4H2,(H,34,35)(H,22,28,33)(H3,20,23,24,32);1H3

InChI Key

BBBUJXLTQPKTLN-UHFFFAOYSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O.N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O.N

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